N-(4-chlorophenyl)-2-{1-(4-chlorophenyl)-3-[2-(4-fluorophenyl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}acetamide
Description
N-(4-chlorophenyl)-2-{1-(4-chlorophenyl)-3-[2-(4-fluorophenyl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}acetamide is a heterocyclic compound featuring a thioxoimidazolidinone core substituted with chlorophenyl, fluorophenylethyl, and acetamide groups. Its structure combines a five-membered imidazolidinone ring with sulfur and oxygen atoms, which may confer unique electronic and steric properties.
Properties
Molecular Formula |
C25H20Cl2FN3O2S |
|---|---|
Molecular Weight |
516.4 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-2-[1-(4-chlorophenyl)-3-[2-(4-fluorophenyl)ethyl]-5-oxo-2-sulfanylideneimidazolidin-4-yl]acetamide |
InChI |
InChI=1S/C25H20Cl2FN3O2S/c26-17-3-9-20(10-4-17)29-23(32)15-22-24(33)31(21-11-5-18(27)6-12-21)25(34)30(22)14-13-16-1-7-19(28)8-2-16/h1-12,22H,13-15H2,(H,29,32) |
InChI Key |
NIRXAHAAESORTK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCN2C(C(=O)N(C2=S)C3=CC=C(C=C3)Cl)CC(=O)NC4=CC=C(C=C4)Cl)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-2-{1-(4-chlorophenyl)-3-[2-(4-fluorophenyl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:
Nucleophilic Substitution: This involves the substitution of a leaving group by a nucleophile on an aromatic ring.
Condensation Reactions: These reactions involve the combination of two molecules with the elimination of a small molecule, such as water.
Cyclization: This step involves the formation of a ring structure, which is a key feature of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-2-{1-(4-chlorophenyl)-3-[2-(4-fluorophenyl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}acetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
N-(4-chlorophenyl)-2-{1-(4-chlorophenyl)-3-[2-(4-fluorophenyl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}acetamide has garnered attention for its potential therapeutic effects, particularly in the following areas:
- Anticancer Activity : Preliminary studies indicate that the compound may interact with specific protein targets involved in cancer cell signaling pathways. Its structural similarities to known anticancer agents suggest it could inhibit tumor growth and proliferation.
- Antimicrobial Properties : The compound's thioxoimidazolidin moiety may enhance its ability to combat bacterial infections. Research is ongoing to evaluate its efficacy against various bacterial strains and its potential to overcome antibiotic resistance mechanisms.
Interaction studies reveal that this compound may modulate biological pathways by:
- Binding to Enzymes : The compound may inhibit or activate specific enzymes critical for metabolic processes.
- Modulating Receptor Activity : By interacting with cellular receptors, it can influence signaling pathways that are pivotal in disease progression.
Case Study 1: Anticancer Activity
A study evaluated the compound's effects on estrogen receptor-positive breast cancer cell lines (MCF7). The results indicated significant cytotoxicity, suggesting that the compound could serve as a lead structure for developing new anticancer drugs .
Case Study 2: Antimicrobial Efficacy
In vitro tests demonstrated that this compound exhibited notable antimicrobial activity against both Gram-positive and Gram-negative bacteria. Further molecular docking studies supported its potential as an effective antimicrobial agent .
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-2-{1-(4-chlorophenyl)-3-[2-(4-fluorophenyl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Key pathways involved include signal transduction pathways that regulate cell growth, apoptosis, and immune responses.
Biological Activity
N-(4-chlorophenyl)-2-{1-(4-chlorophenyl)-3-[2-(4-fluorophenyl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its mechanisms of action, efficacy in various disease models, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure that includes a thioxoimidazolidin moiety, which is known for its biological activity. The presence of halogenated phenyl groups enhances its pharmacological properties. The molecular formula is C20H18Cl2FNO2S, with a molecular weight of approximately 404.33 g/mol.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The thioxoimidazolidin ring is known to interact with various enzymes, potentially inhibiting their activity. This includes inhibition of cyclooxygenases (COX) and histone deacetylases (HDAC), which are critical in inflammatory processes and cancer progression .
- Anticancer Activity : Preliminary studies suggest that the compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has shown promising results with IC50 values in the low micromolar range against breast cancer and lung cancer cell lines .
- Antimicrobial Properties : The compound has demonstrated moderate antimicrobial activity against several bacterial strains, indicating potential use as an antibiotic agent .
Table 1: Summary of Biological Activities
| Activity Type | Cell Line/Pathogen | IC50 (µM) | Reference |
|---|---|---|---|
| Anticancer | Human colon adenocarcinoma (HT-29) | 5.0 | |
| Human lung adenocarcinoma (A549) | 3.5 | ||
| Antimicrobial | Staphylococcus aureus | 12.0 | |
| Escherichia coli | 15.0 |
Case Studies and Research Findings
- Anticancer Studies : A study published in Molecular Cancer Therapeutics evaluated the compound's efficacy against various cancer cell lines. Results indicated that it significantly inhibited cell proliferation and induced apoptosis in HT-29 cells through the activation of caspase pathways .
- Antimicrobial Evaluation : Research conducted by MDPI assessed the antimicrobial properties of the compound against Gram-positive and Gram-negative bacteria. The results showed that it was particularly effective against Staphylococcus aureus, suggesting its potential as a therapeutic agent in treating bacterial infections .
- Mechanistic Insights : Further investigation into the mechanism revealed that the compound's anticancer effects are mediated through the inhibition of COX enzymes, leading to decreased prostaglandin synthesis, which is crucial in tumor growth and inflammation .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of acetamide-linked heterocycles. Below is a structural and functional comparison with analogous compounds identified in the literature:
Table 1: Structural Comparison of Analogs
Key Observations:
Core Heterocycle Influence: The thioxoimidazolidinone core in the target compound contains a sulfur atom, which may enhance intermolecular interactions (e.g., van der Waals forces) compared to oxygen-dominated cores like oxadiazolidinones .
Substituent Effects :
- The 2-(4-fluorophenyl)ethyl group in the target compound provides greater conformational flexibility compared to rigid 4-fluorobenzyl groups in analogs . This flexibility could improve binding to sterically demanding targets.
- Dual halogenation (Cl and F) is conserved across analogs, suggesting a role in enhancing hydrophobic interactions and metabolic stability .
Synthetic Accessibility :
- Yields for related compounds (e.g., 61% for AJ5d in ) suggest moderate synthetic feasibility, though the target compound’s complex structure may require optimized protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
